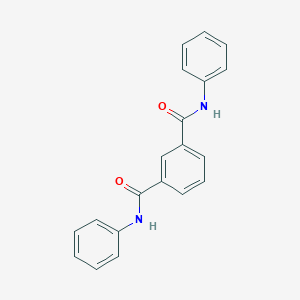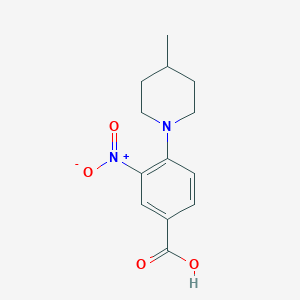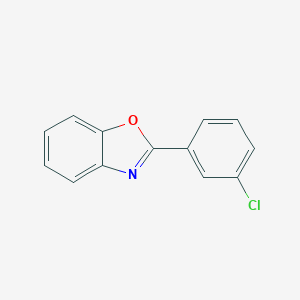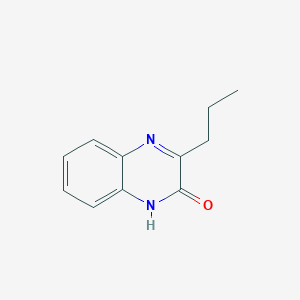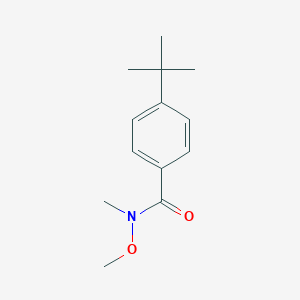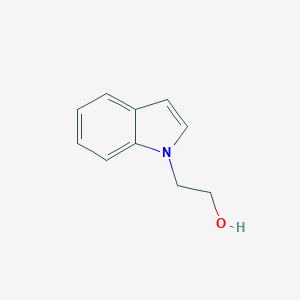
1-(4-Iodophenyl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas. It is commonly used in scientific research for its unique properties and applications.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-3-phenylthiourea has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It is also used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)-3-phenylthiourea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosinase and peroxidase. It may also act as a chelating agent, binding to metal ions and preventing their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It may also have antioxidant properties and be useful in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Iodophenyl)-3-phenylthiourea in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to enzyme inhibition studies. However, it also has some limitations. It may not be suitable for use in certain experiments due to its potential toxicity and the need for careful handling.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-Iodophenyl)-3-phenylthiourea. One area of interest is its potential as a therapeutic agent for cancer and other diseases. It may also be useful in the development of new drugs and in the study of enzyme inhibition and metal ion binding. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, this compound is a versatile and useful compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying enzyme inhibition, metal ion binding, and organic synthesis. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of disease.
Métodos De Síntesis
1-(4-Iodophenyl)-3-phenylthiourea can be synthesized through a reaction between 4-iodoaniline and phenyl isothiocyanate. The reaction takes place in a solvent such as ethanol, and the product is obtained through crystallization.
Propiedades
| 25759-84-6 | |
Fórmula molecular |
C13H11IN2S |
Peso molecular |
354.21 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11IN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
Clave InChI |
WFIHWHMVEOICJH-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)I)S |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
| 25759-84-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


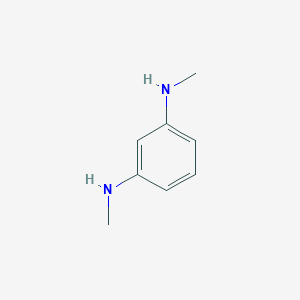
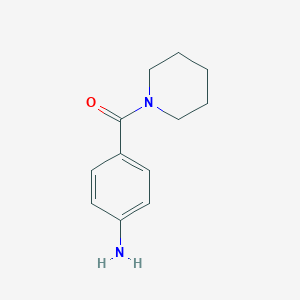
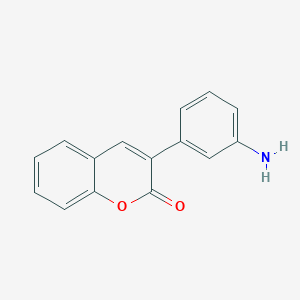
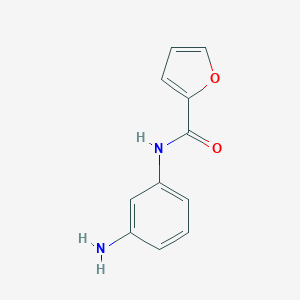
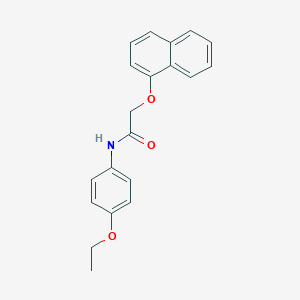
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
